[Diphenyl(propoxy)methyl]benzene
Description
[Diphenyl(propoxy)methyl]benzene is a synthetic aromatic compound featuring a central benzene ring substituted with a methyl group that bears both diphenyl and propoxy moieties. Its structure can be represented as C₆H₅–C(CH₂CH₂CH₂O–)(C₆H₅)₂, where the methyl group bridges a benzene ring, two phenyl groups, and a propoxy chain. This compound is structurally related to ethers and alcohols with diphenyl substitutions, which are commonly explored in pharmaceuticals and organic synthesis for their steric bulk and lipophilic properties .
Properties
CAS No. |
13594-77-9 |
|---|---|
Molecular Formula |
C22H22O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
[diphenyl(propoxy)methyl]benzene |
InChI |
InChI=1S/C22H22O/c1-2-18-23-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3 |
InChI Key |
AVIKXXVBLCSYIY-UHFFFAOYSA-N |
SMILES |
CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Diphenylmethanol (C₆H₅)₂CHOH
- Structure : A benzhydryl alcohol with hydroxyl and diphenyl groups attached to a central carbon.
- Key Differences: The hydroxyl group in diphenylmethanol is replaced by a propoxy chain in [Diphenyl(propoxy)methyl]benzene, significantly altering solubility and reactivity. Diphenylmethanol is polar due to the –OH group, while the propoxy substitution enhances lipophilicity .
- Applications: Diphenylmethanol is a precursor in synthesizing antihistamines (e.g., diphenhydramine) and anticholinergic agents .
Diphenyl Ether (C₆H₅–O–C₆H₅)
- Structure : Two phenyl groups linked via an oxygen atom.
- Key Differences : Diphenyl ether lacks the methyl and propoxy groups present in [Diphenyl(propoxy)methyl]benzene, resulting in lower molecular weight and simpler reactivity. Its stability and high boiling point (259°C) make it useful as a heat-transfer fluid .
Ethyl Phenyl Ether (Phenetole, C₆H₅–O–CH₂CH₃)
- Structure : A phenyl group bonded to an ethoxy chain.
- Key Differences: Phenetole has a shorter alkoxy chain (ethoxy vs. This reduces steric hindrance and increases volatility (boiling point: 172°C) compared to [Diphenyl(propoxy)methyl]benzene .
Functional Analogs
2-(Diphenylmethoxy)-N-methylethanamine
Umeclidinium Bromide
- Structure: A quaternary ammonium compound with a diphenylmethanol moiety and a benzyloxyethyl chain.
- Key Differences: Umeclidinium bromide’s ionic character and bicyclic structure enhance its binding to muscarinic receptors, whereas [Diphenyl(propoxy)methyl]benzene lacks such pharmacological activity. Umeclidinium is synthesized via reactions involving diphenylmethanol intermediates .
Comparative Data Table
Reactivity and Stability
- Lipophilicity: The propoxy chain in [Diphenyl(propoxy)methyl]benzene enhances lipid solubility compared to diphenylmethanol or diphenyl ether, making it more suitable for membrane-penetrating applications.
- Synthetic Pathways: Analogous to umeclidinium bromide synthesis, [Diphenyl(propoxy)methyl]benzene could be synthesized via nucleophilic substitution or etherification reactions using diphenylmethanol and propyl halides .
- Stability : The steric bulk of diphenyl groups may hinder hydrolysis of the propoxy chain, unlike smaller ethers like phenetole, which are more reactive toward acids .
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